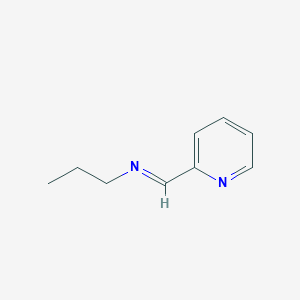
n-Propyl-2-pyridylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl(2-pyridyl)methanimine is an organic compound that belongs to the class of imines. It is characterized by the presence of a pyridine ring attached to a methanimine group, which is further substituted with a propyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyl(2-pyridyl)methanimine can be synthesized through a condensation reaction between 2-pyridinecarboxaldehyde and n-propylamine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol or methanol, and allowing the mixture to react at room temperature or under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the synthesis of N-Propyl(2-pyridyl)methanimine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-Propyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propyl(2-pyridyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of N-Propyl(2-pyridyl)methanimine can yield N-propyl(2-pyridyl)methanamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can undergo nucleophilic substitution reactions, where nucleophiles such as Grignard reagents or organolithium compounds attack the carbon-nitrogen double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Grignard reagents, organolithium compounds; reactions are often conducted in dry, inert atmospheres to prevent moisture interference.
Major Products
Oxidation: N-propyl(2-pyridyl)methanone
Reduction: N-propyl(2-pyridyl)methanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Propyl(2-pyridyl)methanimine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Propyl(2-pyridyl)methanimine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imine groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as polymerization and oxidation-reduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-Pentyl(2-pyridyl)methanimine
- N-Butyl(2-pyridyl)methanimine
- N-Ethyl(2-pyridyl)methanimine
Uniqueness
N-Propyl(2-pyridyl)methanimine is unique due to its specific chain length and the resulting steric and electronic effects. These properties influence its reactivity and the stability of its metal complexes, making it particularly suitable for certain catalytic applications compared to its analogs .
Properties
CAS No. |
4206-52-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-propyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
CWKYKJQWSSZVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


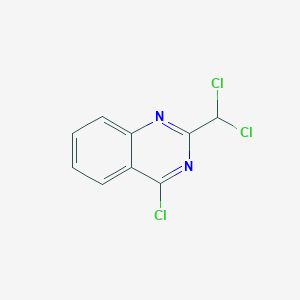
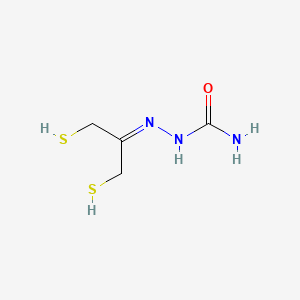
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)

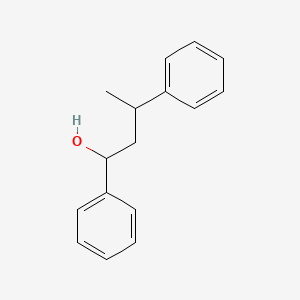
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
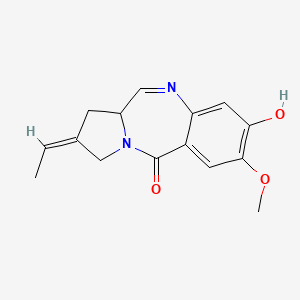
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
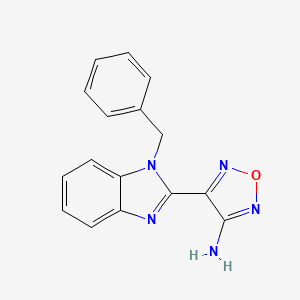
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)

![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
